Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoate moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15FO4 |
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Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |
InChI Key |
AAGZXNBDDHIUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)O |
Origin of Product |
United States |
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